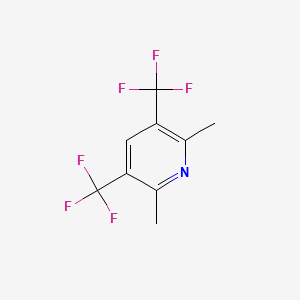

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of trifluoromethyl groups significantly enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method includes the reaction of 2,6-dimethylpyridine with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Pesticide Development

Trifluoromethylpyridines, including 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine, are primarily utilized in the agrochemical industry as key intermediates in the synthesis of pesticides. For instance, derivatives of trifluoromethylpyridines have been incorporated into formulations that protect crops from pests and diseases. The fluorine atoms enhance the biological activity of these compounds by improving their lipophilicity and metabolic stability .

Market Impact

The introduction of trifluoromethylpyridine derivatives has led to the development of over 20 new agrochemical products that have received ISO common names. These products demonstrate improved efficacy and reduced toxicity compared to traditional compounds . The compound's role as an intermediate is crucial for synthesizing active ingredients that exhibit targeted action against specific pests.

Pharmaceutical Applications

Drug Development

This compound has shown potential in pharmaceutical research as a building block for various bioactive molecules. The unique properties conferred by the trifluoromethyl groups allow for enhanced interaction with biological targets. Several compounds containing this pyridine derivative are currently under investigation for their therapeutic effects in treating central and peripheral nervous system disorders .

Clinical Trials and Market Approval

The pharmaceutical industry has seen a growing interest in trifluoromethylpyridines due to their promising biological activities. Five pharmaceutical products containing the trifluoromethylpyridine moiety have received market approval, with many others undergoing clinical trials . The versatility of this compound makes it suitable for developing medications targeting a range of conditions, including cancer and inflammatory diseases.

Materials Science Applications

Synthesis of Functional Materials

In materials science, this compound is being explored for its potential in creating functionalized polymers and advanced materials. The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their thermal stability and mechanical properties . This modification is essential for developing materials with specific performance characteristics required in high-tech applications.

Nanotechnology

Recent studies have indicated that trifluoromethylpyridines can be utilized in nanotechnology applications. For example, they serve as precursors for synthesizing nanostructured materials that exhibit unique electronic and optical properties. These materials are being investigated for use in sensors and electronic devices .

Case Studies

| Application Area | Case Study | Findings |

|---|---|---|

| Agrochemicals | Fluazifop-butyl | First TFMP derivative introduced; effective against grass weeds with lower toxicity compared to traditional herbicides. |

| Pharmaceuticals | CNS Disorders | Compounds derived from TFMP show promising results in preclinical models for treating neurodegenerative diseases. |

| Materials Science | Polymer Synthesis | Incorporation of TFMP groups enhances thermal stability and mechanical strength of polymers used in aerospace applications. |

Wirkmechanismus

The mechanism by which 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug development, where the compound can modulate the activity of enzymes and receptors involved in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Bis(trifluoromethyl)pyridine: Lacks the dimethyl groups, resulting in different reactivity and stability.

2,6-Dimethylpyridine: Does not contain trifluoromethyl groups, leading to lower stability and reactivity.

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine: Contains chlorine atoms, which alter its chemical properties and applications.

Uniqueness

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of dimethyl and trifluoromethyl groups, which confer enhanced stability, reactivity, and lipophilicity. These properties make it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is a trifluoromethylpyridine derivative that has garnered attention due to its unique structural features and potential biological applications. The presence of trifluoromethyl groups enhances the compound's stability and reactivity, making it a valuable candidate in both pharmaceutical and agrochemical research.

Target of Action

Trifluoromethylpyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The compound's mechanism often involves oxidative addition to electrophilic organic groups, leading to the formation of new bonds, such as Pd–C bonds in palladium-catalyzed reactions.

Biochemical Pathways

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence metabolic pathways. It interacts with enzymes involved in key metabolic processes, potentially altering their function through competitive inhibition or activation.

Cellular Effects

The compound has been observed to affect various cellular processes:

- Cell Signaling : It can modulate signaling pathways by influencing the activity of key signaling molecules.

- Gene Expression : Interaction with transcription factors may lead to changes in gene expression related to metabolic processes.

- Metabolic Pathways : It is involved in regulating metabolic flux by modulating enzyme activities in pathways such as fatty acid metabolism.

Molecular Mechanism

At the molecular level, this compound binds to specific sites on enzymes or proteins. The trifluoromethyl groups enhance its affinity for hydrophobic pockets within these biomolecules, facilitating either inhibition or activation of enzymatic activities. This binding can significantly influence downstream signaling cascades and metabolic outcomes.

Transport and Distribution

The transport and distribution of this compound within biological systems are crucial for its efficacy. It is typically facilitated by specific transporters that direct it to target sites where it can exert its biological effects. Its physicochemical properties, such as hydrophobicity and molecular size, play a significant role in this process.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action. It may accumulate in organelles like mitochondria, where it can influence energy production and other critical cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways |

| Gene Expression Modulation | Influences transcription factors affecting metabolic gene expression |

| Cellular Metabolism | Alters lipid profiles and energy balance through enzyme interaction |

Case Study: BCAT Inhibition

A recent study identified a novel class of inhibitors targeting branched-chain amino acid transaminases (BCATs), which are crucial in various cancer types. While not directly related to this compound, it highlights the significance of trifluoromethyl compounds in therapeutic applications. These inhibitors showed high selectivity and cellular activity, indicating the potential for similar compounds .

Applications in Scientific Research

This compound has diverse applications:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Serves as a probe in biochemical assays.

- Medicine : Investigated for potential therapeutic properties in drug development.

- Industry : Employed in producing specialty chemicals and materials.

Eigenschaften

IUPAC Name |

2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)3-7(5(2)16-4)9(13,14)15/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADAWLDEMYVVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252901 | |

| Record name | 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-91-8 | |

| Record name | 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.